molecular formula C29H33NO5Si B15252164 trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid

trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid

Cat. No.: B15252164
M. Wt: 503.7 g/mol
InChI Key: QMOYQRDGRVZYEY-UIOOFZCWSA-N
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Description

trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid ( 1269755-17-0) is a protected pyrrolidine-3-carboxylic acid derivative of significant value in synthetic organic chemistry and pharmaceutical research . The compound features two key protective groups: a benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen and a tert-butyldiphenylsilyl (TBDPS) group on the 4-hydroxy moiety, making it a versatile chiral building block for the synthesis of more complex molecules . With a molecular formula of C29H33NO5Si and a molecular weight of 503.66 g/mol, this solid serves as a critical intermediate for the construction of pharmacologically active compounds, including potential retinoid binding protein antagonists and complex cyclodepsipeptides, facilitating advanced studies in medicinal chemistry . Its defined stereochemistry is essential for controlling the three-dimensional structure and biological activity of final target molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can download detailed Certificates of Analysis for quality assurance.

Properties

Molecular Formula

C29H33NO5Si

Molecular Weight

503.7 g/mol

IUPAC Name

(3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C29H33NO5Si/c1-29(2,3)36(23-15-9-5-10-16-23,24-17-11-6-12-18-24)35-26-20-30(19-25(26)27(31)32)28(33)34-21-22-13-7-4-8-14-22/h4-18,25-26H,19-21H2,1-3H3,(H,31,32)/t25-,26-/m0/s1

InChI Key

QMOYQRDGRVZYEY-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CN(C[C@@H]3C(=O)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CN(CC3C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. Common reagents used in these steps include benzyloxycarbonyl chloride, tert-butyldiphenylsilyl chloride, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrrolidine compounds are often studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, compounds similar to trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid may be investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, catalysts, or as building blocks for more complex chemical entities.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Protecting Groups/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Cbz (1), TBDPS-O- (4) C₂₈H₃₁NO₅Si* ~509.7† Orthogonal protection in multi-step synthesis
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Boc (1), 3-CF₃Ph (4) C₁₇H₂₀F₃NO₄ 359.34 Drug intermediate; trifluoromethyl enhances lipophilicity
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid Boc (1), 3-FPh (4) C₁₆H₂₀FNO₄ 309.33 Fluorine improves metabolic stability
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid Methyl (1), 4-MeOPh (4), pyridyl urea C₂₀H₂₄N₄O₄ 385.44 Lower yield (45%); pyridyl enhances binding affinity

*Assumed based on substituents.

Key Observations:
  • Protecting Group Impact: Cbz vs. Boc: Cbz requires hydrogenolysis, while Boc is acid-labile . The choice depends on synthetic sequence compatibility. TBDPS-O- vs. Smaller Groups: The bulky TBDPS-O- may reduce solubility but enhances steric protection compared to methoxy or fluorine substituents .
  • Substituent Effects :
    • Fluorine/Trifluoromethyl : Improve metabolic stability and lipophilicity, critical in drug design .
    • Aromatic Moieties : 3,4-Dimethylphenyl () or benzodioxol-5-yl () substituents modulate electronic and steric profiles, affecting reactivity and target interactions.
Insights:
  • Bulky groups (e.g., TBDPS-O-) may lower yields due to steric challenges, whereas electron-donating groups (e.g., methoxy) improve crystallization and purity .
  • Urea and pyridyl substituents () introduce hydrogen-bonding motifs but complicate purification, as seen in lower purity (76%) for the pyridyl derivative .

Stability and Handling

  • TBDPS-O- : Offers superior stability under acidic/basic conditions compared to tert-butyl esters or benzyl groups .
  • Safety : Analogous compounds (e.g., ) recommend standard lab precautions (ventilation, PPE), though TBDPS derivatives are generally low-risk if handled properly .

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid?

Methodological Answer:

  • Protecting Group Selection : Use benzyloxycarbonyl (Cbz) and tert-butyldiphenylsilyl (TBDPS) groups to block reactive amines and hydroxyls, respectively. These groups are orthogonal, allowing sequential deprotection .
  • Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis during pyrrolidine ring formation. For example, Evans auxiliaries or Sharpless epoxidation can enforce trans-configuration .
  • Reaction Conditions : Optimize temperature (e.g., -78°C for silylation) and catalysts (e.g., Pd/C for hydrogenolysis of Cbz). Purification via flash chromatography or HPLC ensures enantiomeric excess >98% .

Basic: Which analytical techniques validate the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm trans stereochemistry and substituent orientation .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers. Retention time comparisons with standards verify purity .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Advanced: How to resolve NMR data discrepancies in diastereomeric mixtures of this compound?

Methodological Answer:

  • 2D NMR Analysis : Employ HSQC and 13C^{13}\text{C} DEPT to distinguish diastereomers via coupling constants and NOE correlations .
  • Isotopic Labeling : Introduce 19F^{19}\text{F} or 2H^{2}\text{H} labels to track specific stereocenters .
  • Dynamic NMR : Monitor temperature-dependent splitting to assess rotational barriers around the pyrrolidine ring .

Advanced: What methods optimize TBDPS deprotection without cleaving the Cbz group?

Methodological Answer:

  • Selective Reagents : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C for silyl ether cleavage, which leaves Cbz intact due to its stability under mild basic conditions .
  • Kinetic Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc) to halt at TBDPS removal.
  • Alternative Strategies : Employ HF-pyridine for faster deprotection but ensure rigorous pH control to prevent Cbz hydrolysis .

Basic: How are biological targets of this compound identified in pharmacological studies?

Methodological Answer:

  • In Silico Screening : Dock the compound into enzyme active sites (e.g., proteases or kinases) using AutoDock Vina .
  • In Vitro Assays : Test inhibition of serine hydrolases or GPCRs via fluorescence-based activity assays (IC50_{50} determination) .
  • Metabolic Stability : Use liver microsomes to assess CYP450 interactions, guiding toxicity studies .

Advanced: How to design experiments integrating computational tools for reactivity prediction?

Methodological Answer:

  • Reactivity Modeling : Calculate Fukui indices via DFT (e.g., B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .
  • MD Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to prioritize synthetic targets .
  • QSAR Analysis : Correlate substituent effects (e.g., TBDPS vs. TBS groups) with biological activity using partial least squares regression .

Basic: What are the documented stability challenges for this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : Cbz groups hydrolyze at pH < 2 (e.g., HCl/MeOH), while TBDPS remains stable. Monitor via HPLC .
  • Basic Conditions : TBDPS cleaves at pH > 10 (e.g., NaOH), but Cbz is resistant. Use buffered solutions (pH 7–9) for storage .
  • Light Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation of the silyl ether .

Advanced: How to address contradictory yield data in scaled-up synthesis?

Methodological Answer:

  • Process Optimization : Screen solvents (e.g., DMF vs. THF) and catalyst loadings via Design of Experiments (DoE) .
  • Byproduct Analysis : Use LC-MS to identify dimers or oxidation products; adjust inert gas purging or reducing agents .
  • Scale-Dependent Kinetics : Apply Arrhenius modeling to predict activation barriers for large-scale reactions .

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